molecular formula C16H12N2O3S B2536306 [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid CAS No. 1284633-20-0

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid

Cat. No. B2536306
CAS RN: 1284633-20-0
M. Wt: 312.34
InChI Key: VSQKLRDQDOQQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid, also known as QTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives and has been found to exhibit promising biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Triazole Derivatives : The cyclisation of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives has been explored to yield compounds with significant biological activity. These compounds have been synthesized and screened for their biological activities, demonstrating the versatility of the quinazolinone scaffold in medicinal chemistry (Havaldar & Patil, 2008).

  • Analgesic Activity : The synthesis of compounds with the quinazolinone core has shown significant analgesic activity, highlighting the potential of these derivatives in pain management. The study provides a basis for the development of new analgesic agents with improved efficacy (Osarodion, 2023).

  • Anticonvulsant Effects : Research into the anticonvulsant activity of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)-acetamides has yielded insights into the structural activity relationships necessary for anticonvulsant effects. These studies suggest the potential for developing new anticonvulsant drugs based on quinazolinone derivatives (Bunyatyan et al., 2020).

  • Anticancer Properties : The design and synthesis of novel α-aminophosphonates based on the quinazolinone moiety have shown promise as potential anticancer agents. This research underscores the importance of the quinazolinone scaffold in the development of new therapies for cancer (Awad et al., 2018).

  • Antibacterial and Antifungal Activities : The synthesis and biological evaluation of new quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities. These findings highlight the potential of quinazolinone derivatives in addressing microbial resistance and developing new antimicrobial agents (El-Shenawy, 2017).

properties

IUPAC Name

2-[4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMQQLHJJTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)CC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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